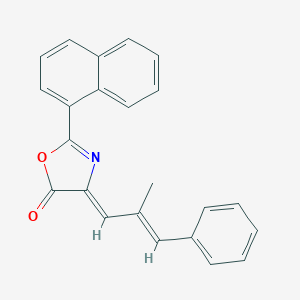
ethyl 3-acetamido-5-bromo-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(acetylamino)-5-bromo-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound is characterized by the presence of an ethyl ester group, an acetylamino group, and a bromine atom attached to the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-acetamido-5-bromo-1H-indole-2-carboxylate typically involves a multi-step process. One common method starts with the bromination of indole to introduce the bromine atom at the 5-position. This is followed by the acetylation of the amino group to form the acetylamino derivative. Finally, the carboxylation of the indole ring is achieved through esterification with ethyl alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(acetylamino)-5-bromo-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to convert the acetylamino group to an amino group.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Ethyl 3-(acetylamino)-5-bromo-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl 3-acetamido-5-bromo-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 3-(acetylamino)-5-bromo-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Ethyl 3-(acetylamino)-1H-indole-2-carboxylate: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Bromo-1H-indole-2-carboxylic acid: Lacks the ethyl ester and acetylamino groups, which can affect its solubility and chemical properties.
3-(Acetylamino)-5-bromo-1H-indole:
The presence of the bromine atom and the acetylamino group in ethyl 3-acetamido-5-bromo-1H-indole-2-carboxylate makes it unique and potentially more versatile in various chemical and biological contexts.
Propriétés
Formule moléculaire |
C13H13BrN2O3 |
|---|---|
Poids moléculaire |
325.16g/mol |
Nom IUPAC |
ethyl 3-acetamido-5-bromo-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H13BrN2O3/c1-3-19-13(18)12-11(15-7(2)17)9-6-8(14)4-5-10(9)16-12/h4-6,16H,3H2,1-2H3,(H,15,17) |
Clé InChI |
YPGCPMZBOKBGFD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)NC(=O)C |
SMILES canonique |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B402452.png)

![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide](/img/structure/B402454.png)
![4-Bromo-2-[(dibenzo[b,d]furan-3-ylimino)methyl]-6-methoxyphenol](/img/structure/B402455.png)
![N-({N'-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDINE-4-CARBOXAMIDE](/img/structure/B402458.png)
![N-({N'-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDINE-4-CARBOXAMIDE](/img/structure/B402459.png)


![4-[(2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-ethoxy-6-iodophenyl acetate](/img/structure/B402464.png)
![2,6-dimethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B402466.png)

![4-[(2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B402470.png)
![2,6-dimethoxy-4-[(2-methyl-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B402471.png)
![4-[(2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B402475.png)
